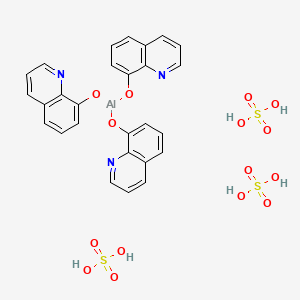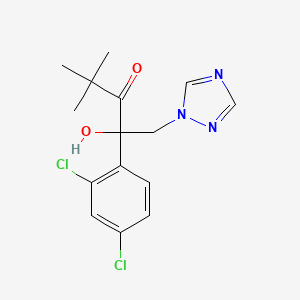
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- involves multiple steps, including the introduction of the triazole ring and the dichlorophenyl group. The reaction conditions typically require specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced products.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- exerts its effects involves its interaction with specific molecular targets. The triazole ring and dichlorophenyl group play crucial roles in binding to these targets, leading to various biochemical and physiological effects. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- stands out due to its unique combination of functional groups. Similar compounds include:
- 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-
- 3-Pentanone, 5-(2,4-dichlorophenyl)-1,1-dimethoxy-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)- These compounds share structural similarities but differ in their specific functional groups and chemical properties, leading to variations in their reactivity and applications.
Eigenschaften
CAS-Nummer |
107658-85-5 |
|---|---|
Molekularformel |
C15H17Cl2N3O2 |
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-2-hydroxy-4,4-dimethyl-1-(1,2,4-triazol-1-yl)pentan-3-one |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-14(2,3)13(21)15(22,7-20-9-18-8-19-20)11-5-4-10(16)6-12(11)17/h4-6,8-9,22H,7H2,1-3H3 |
InChI-Schlüssel |
FABRZCZERVHQNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


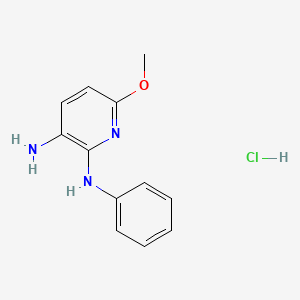
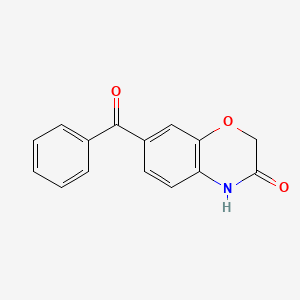
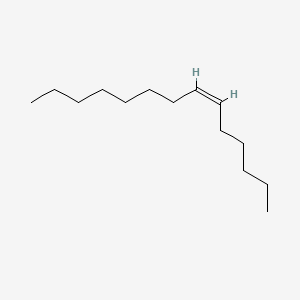

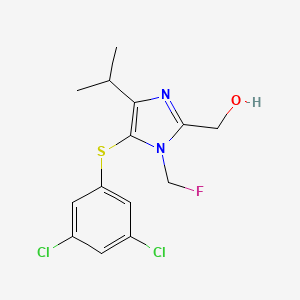
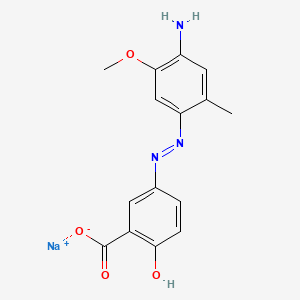

![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
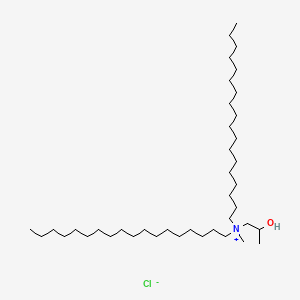
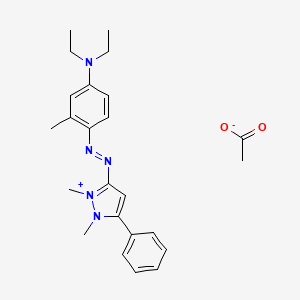
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)

